molecular formula C18H25N3O2S2 B2361453 N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-04-8

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2361453
CAS No.: 847381-04-8
M. Wt: 379.54
InChI Key: DHZMYLVBOIKDLP-UHFFFAOYSA-N
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Description

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a combination of functional groups, including a piperazine ring, a thiophene ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperazine Derivative: Starting with 4-methylpiperazine, the compound is reacted with a suitable alkylating agent to introduce the thiophene ring.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Grignard reaction or a similar organometallic reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4-methylpiperazin-1-yl)-1-(phenyl)propan-2-yl)benzenesulfonamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N-(1-(4-methylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide may confer unique electronic properties and reactivity compared to its analogs with phenyl or furan rings. This could result in different biological activities or material properties.

Biological Activity

N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group, a piperazine ring, and a thiophene moiety. Its molecular formula is C₁₈H₂₄N₄O₂S, with a molecular weight of approximately 424.5 g/mol. The presence of these structural components suggests various biological activities, particularly in antimicrobial and neuropharmacological contexts.

Component Description
Sulfonamide Group Known for antibacterial properties
Piperazine Ring Common in psychoactive substances
Thiophene Moiety Enhances lipophilicity and potential receptor binding

Antimicrobial Properties

Research indicates that sulfonamide derivatives often exhibit significant antibacterial and antifungal activities. The sulfonamide group in this compound suggests potential applications as an antibiotic or antimicrobial agent. Studies have shown that related compounds can inhibit bacterial growth by targeting folate synthesis pathways, which are crucial for bacterial proliferation.

Neuropharmacological Effects

The piperazine component is associated with various psychoactive compounds, indicating that this compound may interact with neurotransmitter systems. Preliminary studies suggest it could modulate dopamine and serotonin receptors, which are vital in treating neurological disorders.

The compound's mechanisms of action are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmission and microbial resistance.
  • Receptor Interaction : The piperazine ring may interact with various receptors, influencing neurotransmitter dynamics.
  • Induction of Ferroptosis : Related compounds have demonstrated the ability to induce ferroptosis—a form of regulated cell death—by modulating the KEAP1-NRF2-GPX4 signaling pathway in tumor cells .

Study on Tumor Cell Lines

A study investigated the effects of a structurally similar compound (PMSA) on tumor cell proliferation and migration. It was found that PMSA inhibited tumor cell growth and induced ferroptosis through the downregulation of NRF2 and GPX4 proteins, suggesting a possible therapeutic avenue for this compound in oncology .

Synthesis and Optimization

The synthesis of this compound involves multi-step organic reactions, starting from thiophene derivatives and utilizing piperazine as a key building block. Optimization strategies focus on enhancing yield and purity through various catalysts and solvents.

Future Directions in Research

Further research is necessary to fully elucidate the biological activity of this compound:

  • In Vitro Studies : Comprehensive assays to evaluate its antimicrobial efficacy against a range of pathogens.
  • In Vivo Studies : Animal models to assess neuropharmacological effects and potential therapeutic applications.
  • Molecular Docking Studies : To predict interactions with specific biological targets.

Properties

IUPAC Name

N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S2/c1-15(19-25(22,23)16-7-4-3-5-8-16)18(17-9-6-14-24-17)21-12-10-20(2)11-13-21/h3-9,14-15,18-19H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZMYLVBOIKDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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